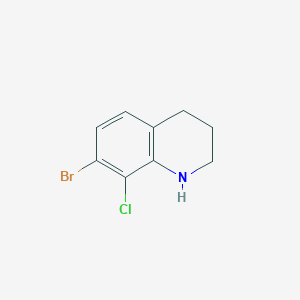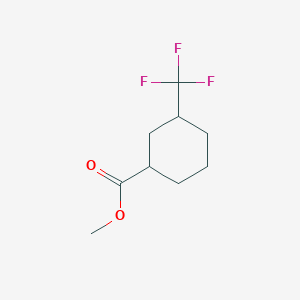![molecular formula C18H22ClN3O4S B2775623 Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate CAS No. 1008075-94-2](/img/structure/B2775623.png)
Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an acetate ester, a carbamothioyl group, and a piperazine ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions that involve the formation of the piperazine ring, the introduction of the acetate ester group, and the attachment of the carbamothioyl group .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a piperazine ring. The compound contains a total of 50 bonds, including 28 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), 1 secondary amide (aliphatic), 1 urea (-thio) derivative, and 1 imide (-thio) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the acetate ester group could undergo hydrolysis to form an alcohol and an acetic acid. The carbamothioyl group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the acetate ester group could make this compound relatively polar, which would influence its solubility in different solvents .科学的研究の応用
Biosensor Development for Pesticide Detection
An innovative approach involves the development of optical fiber biosensors for the detection of carbamate pesticides, utilizing pH indicators as optical transducers. This technology offers precise monitoring capabilities, essential for ensuring the safety of agricultural products and environmental health. The biosensor's design facilitates the immobilization of biorecognition elements onto controlled pore glass beads, enabling accurate pesticide quantification in vegetable crops. Such advancements underscore the potential of related compounds in enhancing biosensor technologies for environmental monitoring and agricultural safety (Xavier et al., 2000).
Anticancer and Antimicrobial Agents
Research into novel heterocyclic compounds, such as those containing the 1,3-oxazole moiety combined with pyridyl-pyrazolines, has demonstrated promising anticancer and antimicrobial properties. The synthesis of these compounds, followed by their evaluation against a panel of cancer cell lines and pathogenic bacterial strains, highlights the potential therapeutic applications of structurally similar compounds in treating various malignancies and combating microbial resistance. This area of research presents a significant opportunity for developing new pharmaceuticals with enhanced efficacy and specificity (Katariya et al., 2021).
Environmental Degradation Studies
The degradation pathways of environmental pollutants, such as chlorophenoxyacetic acids, have been thoroughly investigated, shedding light on the mechanisms involved in their breakdown. These studies provide critical insights into the environmental fate of such compounds, informing the development of more effective wastewater treatment solutions and strategies for mitigating pollution. Understanding the intermediate products formed during these degradation processes is essential for assessing environmental impacts and ensuring the safety of water resources (Sun & Pignatello, 1993).
作用機序
将来の方向性
特性
IUPAC Name |
propyl 2-[1-[[2-(4-chlorophenyl)acetyl]carbamothioyl]-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4S/c1-2-9-26-16(24)11-14-17(25)20-7-8-22(14)18(27)21-15(23)10-12-3-5-13(19)6-4-12/h3-6,14H,2,7-11H2,1H3,(H,20,25)(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVQKJCNNIDEBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1C(=O)NCCN1C(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(dimethylamino)phenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2775540.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide](/img/structure/B2775544.png)



![4-bromobenzaldehyde [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2775552.png)
![7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2775553.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzamide](/img/structure/B2775554.png)


![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide](/img/structure/B2775561.png)
![N-[(Z)-(4-chlorophenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2775562.png)